Tert-butyl 4-formyl-3,3-dimethylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 4-formyl-3,3-dimethylpyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by its tert-butyl ester group and a formyl group attached to the pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-formyl-3,3-dimethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3,3-dimethylpyrrolidine-1-carboxylate with a formylating agent. One common method is the Vilsmeier-Haack reaction, where the formyl group is introduced using a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions to ensure the selective formylation of the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-formyl-3,3-dimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Tert-butyl 3,3-dimethylpyrrolidine-1-carboxylate-4-carboxylic acid.
Reduction: Tert-butyl 4-hydroxymethyl-3,3-dimethylpyrrolidine-1-carboxylate.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-formyl-3,3-dimethylpyrrolidine-1-carboxylate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-formyl-3,3-dimethylpyrrolidine-1-carboxylate involves its reactivity with various chemical reagents. The formyl group is a key functional group that participates in nucleophilic addition and substitution reactions. The compound can act as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(bromomethyl)-3,3-dimethylpyrrolidine-1-carboxylate
- Tert-butyl 2-formyl-3,3-dimethylpyrrolidine-1-carboxylate
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Tert-butyl 4-formyl-3,3-dimethylpyrrolidine-1-carboxylate is unique due to its specific formyl group attached to the pyrrolidine ring, which imparts distinct reactivity and applications in organic synthesis. Its structure allows for selective reactions that are not possible with other similar compounds.
Biological Activity
Tert-butyl 4-formyl-3,3-dimethylpyrrolidine-1-carboxylate is an organic compound that belongs to the pyrrolidine class. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in scientific research, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H19NO3, with a molecular weight of approximately 213.27 g/mol. The compound features a tert-butyl ester group and a formyl group attached to the pyrrolidine ring, which are crucial for its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C11H19NO3 |
Molecular Weight | 213.27 g/mol |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 3 |
Rotatable Bond Count | 2 |
The biological activity of this compound primarily arises from the reactivity of its formyl group. This group can undergo various transformations such as:
- Oxidation : The formyl group can be oxidized to a carboxylic acid using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Reduction : It can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).
- Substitution Reactions : The compound can participate in nucleophilic substitution reactions where the formyl group is replaced by other functional groups.
These reactions allow the compound to interact with various biological targets, potentially affecting enzyme activity and cellular processes.
Applications in Scientific Research
This compound has several applications in scientific research:
- Organic Synthesis : It serves as an intermediate in synthesizing complex organic molecules.
- Medicinal Chemistry : The compound is utilized in developing pharmaceuticals, especially as a precursor for drug candidates.
- Biological Studies : It is employed in enzyme mechanism studies and as a probe in biochemical assays.
- Industrial Applications : The compound is used in producing specialty chemicals and materials.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of compounds related to this compound:
- Pharmacological Screening : In a study investigating compounds similar to this pyrrolidine derivative, researchers found that certain derivatives exhibited significant inhibitory effects on specific enzymes involved in metabolic pathways relevant to cancer progression .
- Biochemical Assays : The compound has been used as a probe to study enzyme kinetics and mechanisms, providing insights into its role as an electrophile that can modify protein function through covalent bonding .
Properties
IUPAC Name |
tert-butyl 4-formyl-3,3-dimethylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-6-9(7-14)12(4,5)8-13/h7,9H,6,8H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCUTGXTLPEJDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1C=O)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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